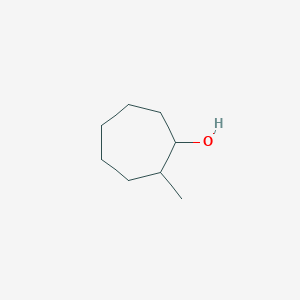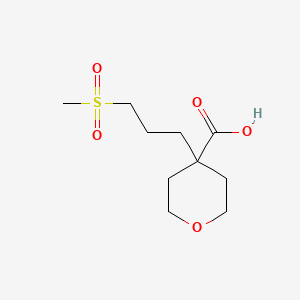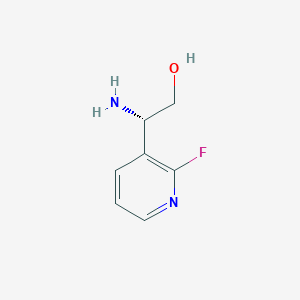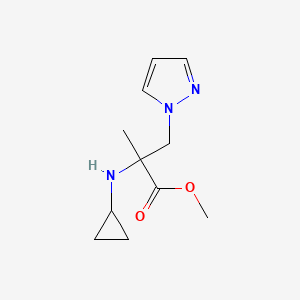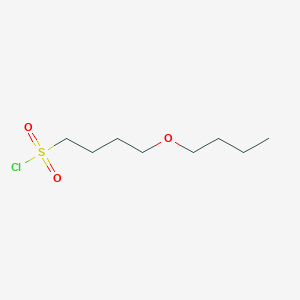
2-(Naphthalen-2-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Naphthalen-2-yl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require optimization of reaction conditions.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines and azetidines. This method allows for the production of polyamines with various structures and degrees of control . The process involves anionic and cationic polymerization mechanisms, which are tailored to achieve the desired polymer properties.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Naphthalen-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates inflammation by upregulating antioxidant enzymes like superoxide dismutase and catalase, and downregulating pro-inflammatory mediators such as inducible nitric oxide synthase.
Neuroprotection: It exerts neuroprotective effects by inhibiting apoptotic pathways, reducing oxidative stress, and improving mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Known for its neuroprotective and anti-inflammatory properties.
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, used in peptide synthesis.
Uniqueness: 2-(Naphthalen-2-yl)azetidine is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H13N |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-9-12(13-7-8-14-13)6-5-10(11)3-1/h1-6,9,13-14H,7-8H2 |
InChI-Schlüssel |
STRXFGZCFATVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
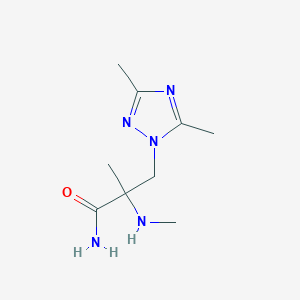
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
